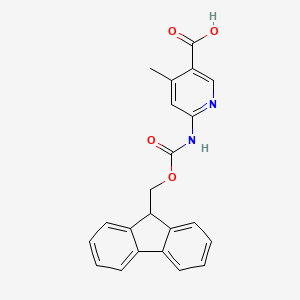
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the carboxylic acid: The protected amino acid is then reacted with a suitable reagent to form the carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk protection of amino groups: Large quantities of amino acids are protected using fluorenylmethoxycarbonyl chloride.
Efficient formation of carboxylic acid derivatives: The protected amino acids are then converted to carboxylic acid derivatives using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other nucleophiles.
Deprotection reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.
Common Reagents and Conditions
Fmoc removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution reactions: Various nucleophiles can be used depending on the desired product.
Major Products
Deprotected amino acid: Removal of the Fmoc group yields the free amino acid.
Substituted derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is widely used in scientific research, particularly in:
Peptide synthesis: The compound is used to protect amino groups during the synthesis of peptides, allowing for the sequential addition of amino acids.
Biological studies: It is used in the synthesis of peptides and proteins for biological studies, including enzyme-substrate interactions and receptor binding studies.
Medicinal chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The primary mechanism of action of 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glu-OtBu: A similar compound with an Fmoc-protected glutamic acid derivative.
Uniqueness
6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpyridine-3-carboxylic acid is unique due to its specific structure, which includes a pyridine ring and a methyl group at the 4-position. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.
Propiedades
Fórmula molecular |
C22H18N2O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H18N2O4/c1-13-10-20(23-11-18(13)21(25)26)24-22(27)28-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,19H,12H2,1H3,(H,25,26)(H,23,24,27) |
Clave InChI |
NJYFCQHGGHETFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



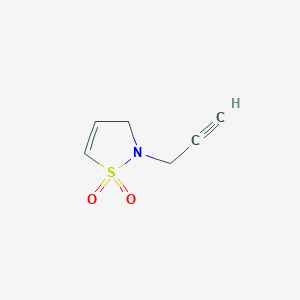
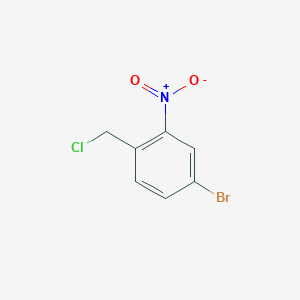

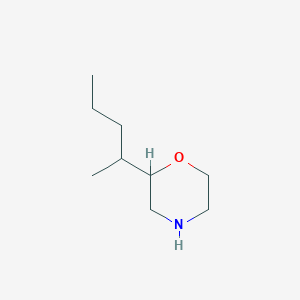
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)


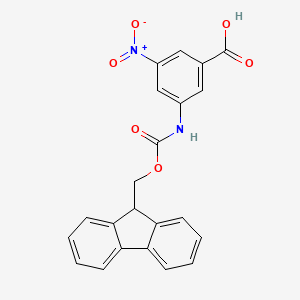
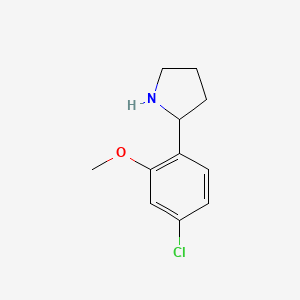
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
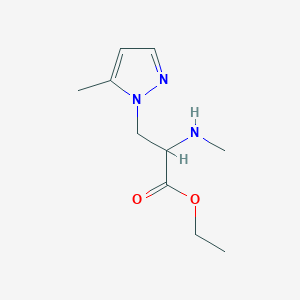
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
